An In-Depth Technical Guide on 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid
An In-Depth Technical Guide on 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid, a novel small molecule modulator of metabotropic glutamate receptors (mGluRs). This document consolidates available data on its chemical properties, synthesis, and biological activity, with a focus on its potential therapeutic applications. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.
Introduction
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid is a fused pyrazole heterocyclic compound. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, present in a variety of approved drugs. This particular derivative has been investigated for its ability to modulate metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors that play crucial roles in modulating synaptic transmission and neuronal excitability in the central nervous system (CNS). Dysregulation of mGluR signaling has been implicated in a range of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid | |
| Molecular Formula | C₉H₁₂N₂O₂ | |
| Molecular Weight | 180.21 g/mol | |
| CAS Number | 856256-63-8 | |
| Canonical SMILES | C1CC2=C(CCC1)NN=C2C(=O)O |
Synthesis
The synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid can be achieved through a multi-step process as outlined in U.S. Patent Application US20080261971A1. A representative synthetic scheme is detailed below.
Experimental Protocol: Synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
This protocol is adapted from methodologies described for analogous fused pyrazole carboxylic acids.
Step 1: Synthesis of 2-oxocycloheptanecarbaldehyde
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To a solution of cycloheptanone in a suitable solvent (e.g., diethyl ether), add sodium methoxide at 0°C.
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Slowly add ethyl formate to the reaction mixture while maintaining the temperature at 0°C.
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Allow the mixture to warm to room temperature and stir overnight.
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Quench the reaction with an aqueous acid solution (e.g., 1M HCl) and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-oxocycloheptanecarbaldehyde.
Step 2: Synthesis of Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate
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Dissolve the crude 2-oxocycloheptanecarbaldehyde in ethanol.
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Add hydrazine hydrate to the solution at room temperature.
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Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the residue by column chromatography to obtain ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate.
Step 3: Hydrolysis to 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
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Dissolve the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).
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Heat the mixture to reflux and stir for several hours.
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After cooling, acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.
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Filter the solid, wash with water, and dry under vacuum to yield 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid.
Biological Activity
This compound and its analogs have been identified as modulators of metabotropic glutamate receptors (mGluRs). These receptors are classified into three groups (Group I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins and activate phospholipase C, leading to intracellular calcium mobilization.[1][2]
Quantitative Data
At present, specific quantitative biological data such as IC50 or EC50 values for 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid are not publicly available in the searched resources. The parent patent application describes the utility of this class of compounds as mGluR modulators, implying that such data exists within the proprietary research. Further screening and publication are required to populate the following table.
| Assay Type | Target | Activity (IC₅₀/EC₅₀) | Reference |
| Radioligand Binding Assay | e.g., mGluR5 | Data not available | |
| Calcium Flux Assay | e.g., mGluR5 | Data not available |
Experimental Protocol: Calcium Flux Assay for mGluR Modulation
This protocol provides a general method for assessing the modulatory activity of compounds on Gq-coupled mGluRs, such as mGluR5, by measuring changes in intracellular calcium concentration.
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Cell Culture: Maintain a stable cell line expressing the metabotropic glutamate receptor of interest (e.g., HEK293-mGluR5) in appropriate growth medium.
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Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and incubate overnight to allow for cell attachment.
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Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer. Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
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Compound Addition: Prepare serial dilutions of the test compound (1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid) in assay buffer. Add the compound solutions to the wells and incubate for a predetermined period.
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Agonist Stimulation: Add a known mGluR agonist (e.g., glutamate or a specific agonist like CHPG for mGluR5) at a concentration that elicits a submaximal response (e.g., EC₂₀).
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Data Acquisition: Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading. Record the fluorescence signal before and after the addition of the agonist to determine the change in intracellular calcium concentration.
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Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. The modulatory effect of the test compound is determined by comparing the agonist-induced calcium response in the presence and absence of the compound. Data can be fitted to a dose-response curve to calculate EC₅₀ or IC₅₀ values.
Signaling Pathways and Visualizations
As a modulator of Group I metabotropic glutamate receptors, 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid is expected to influence the Gq-coupled signaling cascade.
Metabotropic Glutamate Receptor (Group I) Signaling Pathway
The binding of an agonist to a Group I mGluR (mGluR1 or mGluR5) activates the associated Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium. DAG, along with the elevated calcium levels, activates protein kinase C (PKC), which can then phosphorylate various downstream targets, modulating neuronal function.[1][2]
Caption: Group I mGluR signaling cascade.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the target compound.
Caption: Synthetic workflow for the target compound.
Conclusion
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid represents a promising scaffold for the development of novel therapeutics targeting metabotropic glutamate receptors. This guide has provided a summary of its known properties and detailed protocols to aid in its synthesis and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
